molecular formula C15H16N4O2S B8346648 tert-butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate

tert-butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate

Cat. No. B8346648
M. Wt: 316.4 g/mol
InChI Key: YWRLUGYNPBACTE-UHFFFAOYSA-N
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Patent
US09321756B2

Procedure details

To a solution of tert-butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate (100 mg, 0.316 mmol) in THF (5 mL) at 0° C. was added N-iodosuccinimide (78 mg; 0.348 mmol) and the reaction was stirred for 1 h at RT. The mixture was treated with saturated aq. NaHSO3 solution (5 mL). The volatile solvent were evaporated and the crude residue was further treated with ice-cold water and petroleum ether to give tert-butyl (3-(3-iodo-1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate (80 mg, 58.8%) as an off white solid. MS (ESI, pos. ion) m/z: 386.9 (M+1) (carbamic acid mass); 1H NMR (400 MHz, DMSO-d6): δ 12.42 (brs, 1H), 11.76 (brs, 1H), 8.15 (s, 1H), 8.00-7.98 (m, 1H), 7.62 (d, J=2.4 Hz, 1H), 7.49 (d, J=8.8 Hz, 1H), 1.51 (s, 9H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]3[N:14]=[C:13]([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[S:12][N:11]=3)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[I:23]N1C(=O)CCC1=O.OS([O-])=O.[Na+]>C1COCC1>[I:23][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[C:6]([C:10]3[N:14]=[C:13]([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:19])([CH3:21])[CH3:20])[S:12][N:11]=3)[CH:5]=2)[NH:1][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C1=NSC(=N1)NC(OC(C)(C)C)=O
Name
Quantity
78 mg
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile solvent were evaporated
ADDITION
Type
ADDITION
Details
the crude residue was further treated with ice-cold water and petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CNC2=CC=C(C=C12)C1=NSC(=N1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 58.8%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.